molecular formula C18H14N2O4 B12139756 1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene

1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene

Cat. No.: B12139756
M. Wt: 322.3 g/mol
InChI Key: OSJXWMRTIVBFIL-UHFFFAOYSA-N
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Description

1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene is a structurally complex organic compound featuring a diazenyl (-N=N-) linkage connecting an acetyl-substituted benzene ring to a functionalized coumarin moiety (7-hydroxy-4-methyl-2-oxochromen-8-yl). The acetyl group on the benzene ring may enhance solubility or modulate electronic interactions, distinguishing it from simpler azo-coumarin derivatives.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

8-[(4-acetylphenyl)diazenyl]-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C18H14N2O4/c1-10-9-16(23)24-18-14(10)7-8-15(22)17(18)20-19-13-5-3-12(4-6-13)11(2)21/h3-9,22H,1-2H3

InChI Key

OSJXWMRTIVBFIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2N=NC3=CC=C(C=C3)C(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anticoagulant and anti-inflammatory agent.

    Industry: Used in the production of dyes, pigments, and fluorescent probes

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of azo-linked aromatic systems. Key analogues include:

Compound Class Key Structural Features Example from Evidence
Azo-coumarins Coumarin + azo + aromatic substituents Target compound (this work)
Benzothiazole-spiro systems Spiro structures with benzothiazole groups 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
Simple azo dyes Azo + substituted benzene (e.g., methyl, hydroxyl) £-benzoyl-£-($-benzoylhydrazino)diphenylacetylhydrazine (m.p. 217°C)

Key Differences :

  • Substituent Effects: The acetyl group in the target compound may reduce aggregation compared to hydroxyl-rich analogues, enhancing solubility in non-polar solvents.
  • Spiro vs. Linear Frameworks : Benzothiazole-spiro systems (e.g., ) exhibit rigid, three-dimensional architectures, whereas the target compound’s planar coumarin-azo-benzene structure favors π-π stacking and fluorescence quenching .
Physicochemical Properties

Hypothetical data based on structural analogues:

Property Target Compound Benzothiazole-Spiro Compound Simple Azo Dye
Melting Point ~200–220°C (estimated) 185–217°C (reported) 185–217°C
UV-Vis λmax ~450 nm (azo + coumarin conjugation) ~350–400 nm (benzothiazole absorption) ~300–350 nm (simple azo)
Solubility Moderate in DMSO, acetone Low in polar solvents (rigid spiro core) High in polar solvents

Analysis :

  • The coumarin moiety likely red-shifts UV-Vis absorption compared to benzothiazole or simple azo systems due to extended conjugation .
  • Acetylation may improve thermal stability relative to hydroxylated analogues, as seen in other acetylated aromatics .
Computational Insights

Density functional theory (DFT) studies, such as those employing Becke’s exchange-correlation functionals (e.g., B3LYP), are critical for modeling electronic properties. For example:

  • HOMO-LUMO Gap : The target compound’s gap is expected to be narrower than benzothiazole-spiro systems due to coumarin’s electron-rich nature, enhancing photoreactivity .
  • Thermochemical Accuracy : Becke’s functionals (e.g., hybrid exact-exchange models) achieve <3 kcal/mol error in atomization energies, enabling reliable predictions of thermodynamic stability for such compounds .

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